molecular formula C10H7F3N2OS B11611145 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one

2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one

Cat. No.: B11611145
M. Wt: 260.24 g/mol
InChI Key: INFDQOUUZYCCPI-UHFFFAOYSA-N
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Description

2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one is a chemical compound with the molecular formula C10H7F3N2OS. It belongs to the class of imidazolidinones, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one typically involves the reaction of phenylglycine methyl ester with trifluoromethylphenyl isocyanate or isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects .

Properties

Molecular Formula

C10H7F3N2OS

Molecular Weight

260.24 g/mol

IUPAC Name

2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-2-1-3-7(4-6)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17)

InChI Key

INFDQOUUZYCCPI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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